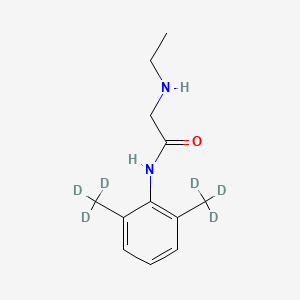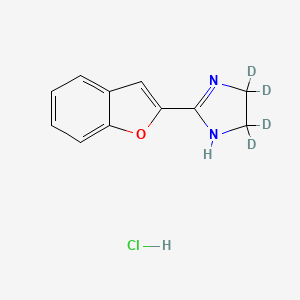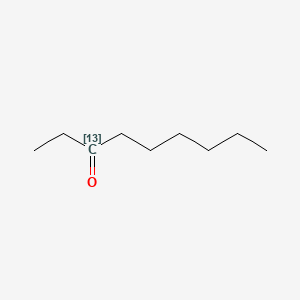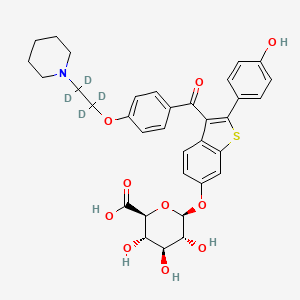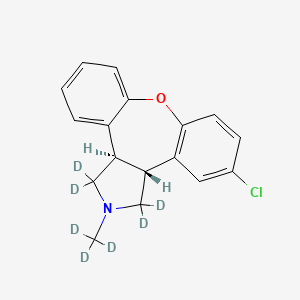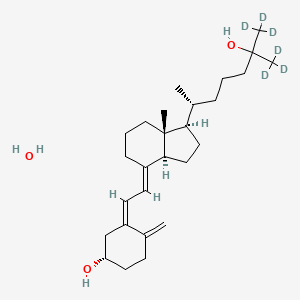
NMDA receptor antagonist 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NMDA receptor antagonists are a class of compounds that inhibit the action of the N-Methyl-D-aspartate receptor. These receptors are critical for synaptic plasticity, memory function, and neurodevelopment. NMDA receptor antagonist 5 is one such compound that has garnered attention for its potential therapeutic applications in various neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor antagonist 5 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its binding affinity to the NMDA receptor. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: NMDA receptor antagonist 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products:
Applications De Recherche Scientifique
NMDA receptor antagonist 5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of NMDA receptors.
Biology: Helps in understanding the role of NMDA receptors in cellular processes.
Medicine: Investigated for its potential in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
NMDA receptor antagonist 5 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions into the neuron, thereby reducing excitotoxicity and neuronal damage. The compound targets specific subunits of the NMDA receptor, modulating its activity and influencing downstream signaling pathways involved in synaptic plasticity and memory formation.
Comparaison Avec Des Composés Similaires
NMDA receptor antagonist 5 is unique in its high affinity and selectivity for the NMDA receptor. Similar compounds include:
Ketamine: Known for its anesthetic and antidepressant properties.
Dextromethorphan: Commonly used as a cough suppressant.
Phencyclidine: A dissociative anesthetic with hallucinogenic effects.
Memantine: Used in the treatment of Alzheimer’s disease.
Each of these compounds has distinct pharmacological profiles and therapeutic applications, but this compound stands out for its potential in targeted neurological therapies.
Propriétés
Formule moléculaire |
C19H16BrNO2 |
|---|---|
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
(1R,9S,11R)-11-(4-bromophenyl)-10-oxa-15-azatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6-trien-14-one |
InChI |
InChI=1S/C19H16BrNO2/c20-14-7-5-13(6-8-14)19-10-9-17(22)21(19)18-15-4-2-1-3-12(15)11-16(18)23-19/h1-8,16,18H,9-11H2/t16-,18+,19+/m0/s1 |
Clé InChI |
DXMFBOLVVHCUHN-QXAKKESOSA-N |
SMILES isomérique |
C1C[C@]2(N(C1=O)[C@H]3[C@@H](O2)CC4=CC=CC=C34)C5=CC=C(C=C5)Br |
SMILES canonique |
C1CC2(N(C1=O)C3C(O2)CC4=CC=CC=C34)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


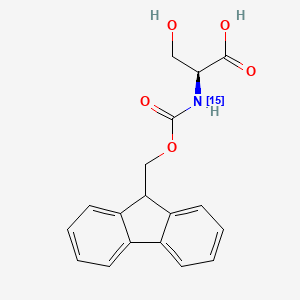
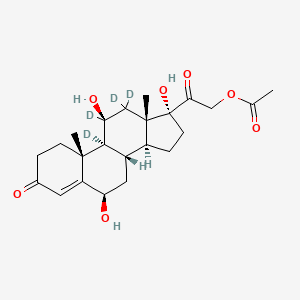

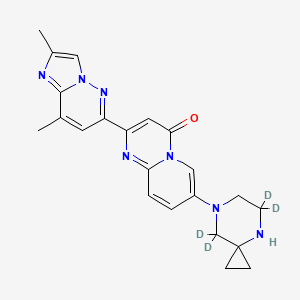
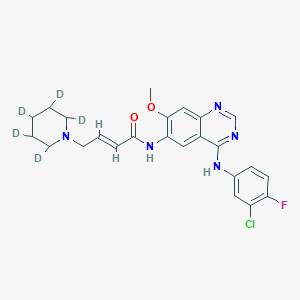
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
